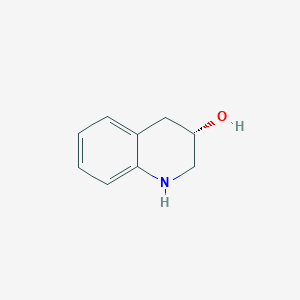

(3S)-1,2,3,4-Tetrahydroquinolin-3-ol

Vue d'ensemble

Description

(3S)-1,2,3,4-Tetrahydroquinolin-3-ol is a chiral compound belonging to the class of tetrahydroquinolines. These compounds are characterized by a quinoline core structure that is partially hydrogenated. The (3S) designation indicates the specific stereochemistry of the molecule, which is crucial for its biological activity and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1,2,3,4-Tetrahydroquinolin-3-ol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline using a palladium or platinum catalyst under high pressure and temperature. Another approach involves the use of sodium borohydride or lithium aluminum hydride as reducing agents in the presence of a suitable solvent like ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the catalytic hydrogenation of quinoline derivatives in the presence of a chiral catalyst to achieve the desired stereochemistry. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

(3S)-1,2,3,4-Tetrahydroquinolin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-3-ol derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Further reduction can lead to the formation of fully hydrogenated quinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in ethanol or tetrahydrofuran.

Substitution: Halogenated quinoline derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include quinoline-3-ol derivatives, fully hydrogenated quinoline derivatives, and various substituted tetrahydroquinolines.

Applications De Recherche Scientifique

While the specific compound "(3S)-1,2,3,4-tetrahydroquinolin-3-ol" is mentioned in the search results , comprehensive data tables and well-documented case studies of its applications are not available in the provided context. However, the search results do provide information on tetrahydroquinolines and related compounds, which can be used to infer potential applications and properties of this compound.

Tetrahydroquinolines: General Applications

Tetrahydroquinolines, including derivatives like this compound, have a wide range of pharmaceutical applications, acting as analgesics, anticonvulsants, antidepressants, antipsychotics, antihypertensives, antiarrhythmics, antiallergenics, antimalarials, antitumor, anticancer, antifungal, antichagasic, and antiosteoporotics . Some derivatives also show immunosuppressant properties, suggesting potential as anti-rejection drugs, and have demonstrated inhibitory activity toward AMP-activated protein kinase, attracting interest as possible treatments for diabetes .

Specific Example: 8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol shows reactivity at its secondary nitrogen atom, which allows for chemical modifications such as forming salt-like adducts with dichloroacetic acid and trichloroacetic acid to yield hydrochloride salts. It can also react with chloroacetyl chloride to produce N-chloroacetyl derivatives, which can be further transformed into N-hydroxyacetyl, N-(ethoxyacetyl), N-(aminoacetyl), and N-(phthalimidoacetyl)-1,2,3,4-tetrahydro-8-methylquinoline derivatives, showcasing the versatility of the N-chloroacetyl intermediate for introducing diverse functionalities. Reactions with chloroacetic acid and its derivatives lead to the formation of 1,2,3,4-tetrahydro-8-methylquinolyl-(N)-acetic acid and its esters and amide.

Tetrahydroquinoline Derivatives as Intermediates

Some reduced quinoline compounds act as active intermediates in synthesizing biologically active molecules . Examples include:

- Aspernigerin (natural alkaloid)

- Anti trypanosomal activity agents

- (±) Angustureine (natural alkaloid)

- Cuspareine (natural alkaloids)

- CNS depressant agents

- Tubulin polymerization Inhibitors

- Histamine H3-Receptor antagonists

- AChE inhibitors

- Oxygen radical scavengers

- Flumequine antibiotic

Polyphenols and their Applications

- Source and Properties: Polyphenols are found in plants such as vegetables, fruits, tea leaves, and grapes . They are known for antioxidant, antibacterial, antimutagenic, antiviral, and anticarcinogenic properties .

- Applications: Polyphenol-containing nanoparticles are used in biomedical applications like bioimaging, therapeutic delivery, and other treatments . Tannic acid (TA), a polyphenol, is used for surface modifications and as a coating due to its reactivity with Fe3+ ions . It enhances antibacterial and antioxidant activities and can be used to regulate drug release in films . Curcumin, another polyphenol, has applications in food, biotechnology, health promotion, and disease prevention due to its antioxidant, anti-inflammatory, neuroprotective, anticancer, hepatoprotective, and cardioprotective effects .

Mécanisme D'action

The mechanism of action of (3S)-1,2,3,4-Tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. It is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity and influencing neurological functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,4-Tetrahydroquinoline: Lacks the hydroxyl group at the 3-position, resulting in different chemical and biological properties.

Quinoline-3-ol: Contains a fully aromatic quinoline ring, differing in reactivity and stability.

2,3-Dihydroquinolin-4(1H)-one: Another partially hydrogenated quinoline derivative with distinct functional groups.

Uniqueness

(3S)-1,2,3,4-Tetrahydroquinolin-3-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group at the 3-position. This configuration imparts unique chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Activité Biologique

(3S)-1,2,3,4-Tetrahydroquinolin-3-ol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article will delve into its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications. The information presented here is based on recent research findings and case studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydroquinolinone derivatives, including this compound. These compounds have shown significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study published in Nature evaluated a series of tetrahydroquinolinones for their ability to inhibit colorectal cancer (CRC) growth. The compound exhibited potent antiproliferative activity at micromolar concentrations and induced oxidative stress leading to autophagy through the PI3K/AKT/mTOR signaling pathway .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 20d | HCT-116 | 5.2 | Induces oxidative stress and autophagy |

| 4a | A549 | 6.0 | Induces apoptosis via intrinsic/extrinsic pathways |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Oxidative Stress Induction : The compound disrupts the balance of reactive oxygen species (ROS), leading to cellular stress and apoptosis.

- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, which is crucial for preventing the proliferation of malignant cells .

- Apoptotic Pathways : Tetrahydroquinolinone derivatives activate both intrinsic and extrinsic apoptotic pathways, promoting programmed cell death .

Antiviral Activity

In addition to anticancer properties, tetrahydroquinolinone derivatives have demonstrated antiviral activity . A study indicated that certain derivatives could inhibit Chikungunya virus replication with low cytotoxicity in human dermal fibroblast cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of tetrahydroquinolinone derivatives. Modifications at specific positions significantly influence their potency:

Propriétés

IUPAC Name |

(3S)-1,2,3,4-tetrahydroquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,10-11H,5-6H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUWDJPRIHGCRN-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CNC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.